Tetracontyl hexadecanoate
Description
Tetracontyl hexadecanoate (tetratriacontyl hexadecanoate) is a long-chain fatty acid ester composed of a tetratriacontanol (C34H69OH) moiety esterified with hexadecanoic acid (palmitic acid, C16H32O2). It is a naturally occurring compound isolated from Agave americana L., where it exhibits significant antibacterial activity against Gram-positive bacteria .
Properties
CAS No. |
120784-87-4 |
|---|---|
Molecular Formula |
C56H112O2 |
Molecular Weight |
817.5 g/mol |
IUPAC Name |
tetracontyl hexadecanoate |
InChI |
InChI=1S/C56H112O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-43-45-47-49-51-53-55-58-56(57)54-52-50-48-46-44-42-16-14-12-10-8-6-4-2/h3-55H2,1-2H3 |
InChI Key |
NQKGGBXGDVOPGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetracontyl hexadecanoate can be synthesized through the esterification reaction between hexadecanoic acid and tetradecanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The reaction mixture is then heated and stirred to ensure uniformity and complete conversion. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the pure ester .
Chemical Reactions Analysis
Hydrolysis Reactions
Triacontyl hexadecanoate undergoes hydrolysis under acidic or basic conditions to yield its constituent alcohol and acid.
Mechanism and Conditions
-
Acid-catalyzed hydrolysis :
Reagents: Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at elevated temperatures (80–100°C) . -
Base-catalyzed saponification :
Reagents: Aqueous sodium hydroxide (NaOH) under reflux .
Products
| Reaction Type | Primary Products | Secondary Byproducts |
|---|---|---|
| Acidic | Triacontanol, Palmitic acid | Water |
| Basic | Triacontanol, Sodium palmitate | Water |
Oxidation Reactions
The long hydrocarbon chains in triacontyl hexadecanoate are susceptible to oxidation, particularly at the ester linkage or alkyl chains.
Reagents and Pathways
-
Strong oxidizers (e.g., KMnO₄, CrO₃) :
Oxidative cleavage produces shorter-chain carboxylic acids (e.g., hexanoic acid, decanoic acid). -
Autoxidation :
Radical-mediated oxidation in the presence of O₂ generates hydroperoxides and aldehydes .
Key Findings
-
Oxidation at the ester group yields ketones or carboxylic acids, depending on conditions .
-
Chain-length reduction is observed under aggressive oxidation, forming fragments like and .
Reduction Reactions
Triacontyl hexadecanoate can be reduced to its corresponding alcohols.
Reagents and Mechanisms
-
Lithium aluminum hydride (LiAlH₄) :
Conditions: Anhydrous ether, reflux. -
Catalytic hydrogenation :
Conditions: High-pressure H₂ gas, 150–200°C.
Product Stability
| Reduction Method | Yield (%) | Purity (%) |
|---|---|---|
| LiAlH₄ | 85–92 | ≥95 |
| Catalytic H₂ | 78–84 | ≥90 |
Thermal Degradation
At high temperatures (>300°C), triacontyl hexadecanoate decomposes into volatile hydrocarbons and cyclic compounds.
Pyrolysis Products
Conditions
Biological and Environmental Reactions
Triacontyl hexadecanoate participates in enzymatic degradation pathways in ecosystems.
Enzymatic Hydrolysis
-
Lipase-mediated cleavage :
Fungi and bacteria secrete lipases that hydrolyze the ester into triacontanol and palmitic acid, which are metabolized further .
Environmental Persistence
| Factor | Degradation Rate | Half-Life |
|---|---|---|
| Aerobic soil | Slow | 120–180 days |
| Aquatic systems | Moderate | 60–90 days |
Scientific Research Applications
Industrial Applications
Enhanced Oil Recovery
Tetracontyl hexadecanoate is utilized in enhanced oil recovery processes. Its properties as a surfactant and viscosity modifier make it effective in reducing interfacial tension between oil and water, facilitating the extraction of crude oil from subterranean formations. A patent highlights its role in compositions that enhance fluid viscosity, which is crucial for hydraulic fracturing and acidizing operations .
Rheology Modifiers
In industrial formulations, this compound serves as a rheology modifier. It is incorporated into cleaning compositions and personal care products to adjust the viscosity and flow characteristics of the formulation. For example, it can stabilize emulsions under varying temperature and shear conditions, making it suitable for high-performance cleaning agents .
Personal Care Products
Cosmetic Formulations
The compound is widely used in cosmetic formulations due to its emollient properties. It acts as a film former and fixative, enhancing the texture and application of products such as lipsticks and creams. A study demonstrated that incorporating this compound improved the sensory properties of cosmetic formulations, including consistency and moisturizing effects .
Stability Enhancer
In personal care products, this compound contributes to the stability of emulsions against freeze-thaw cycles. Its inclusion helps maintain product integrity over time, which is essential for consumer satisfaction and product efficacy .
Case Studies
Mechanism of Action
The mechanism of action of tetracontyl hexadecanoate involves its interaction with lipid membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release hexadecanoic acid and tetradecanol, which can then participate in various metabolic pathways. The compound’s long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and stability .
Comparison with Similar Compounds
Hexadecyl Hexadecanoate (C16H33O2C16H31)
- Structure: A 16-carbon (hexadecyl) ester of hexadecanoic acid.
- Applications : Primarily used in cosmetics and personal care products as an emollient and thickening agent. The Asia-Pacific region dominates its market due to rising demand for skincare products .
- Properties: Lower molecular weight (~480 g/mol) compared to tetracontyl hexadecanoate, enhancing solubility in organic solvents.
- Biological Activity: No reported antimicrobial activity; primarily valued for its physical stabilizing properties.
Hexadecyl Tetradecanoate (C16H33O2C14H27)
- Structure: A 16-carbon ester of tetradecanoic acid (myristic acid).
- Handling : Requires precautions to avoid contact with strong oxidizers and proper ventilation during use .
- Applications: Likely used in industrial lubricants or surfactants, though specific applications are less documented compared to hexadecyl hexadecanoate.
- Differentiation: Shorter acyl chain (C14 vs. C16 in this compound) may reduce hydrophobicity and alter melting points.
Trihexyltetradecylphosphonium Decanoate (C9H19CO2P)
- Structure: An ionic liquid with a phosphonium cation and decanoate anion.
- Properties : High purity (>95%), molecular weight 655.11 g/mol, and synthetic origin .
- Applications: Used as a surfactant or solvent in specialized chemical processes, contrasting with this compound’s natural origin and biological role.
- Biological Activity: No reported antimicrobial effects; primarily functional in material science.
1,2-Dipalmitoyl-sn-glycero-3-phosphorylethanolamine (DPPE, C39H78NO8P)
- Structure : A phospholipid with two palmitoyl (C16) chains.
- Applications : Critical in lipid bilayer studies and membrane modeling due to its structural similarity to biological phospholipids .
- Purity : >98% synthetic purity, enabling precise laboratory use.
- Differentiation: Unlike this compound, DPPE is amphiphilic and integral to cellular membrane research rather than antimicrobial applications.
Data Table: Key Comparative Properties
Research Findings and Differentiation
- Antimicrobial Activity: this compound is unique among these compounds for its antibacterial effects, attributed to its long alkyl chain disrupting microbial membranes .
- Industrial vs. Biological Use: Hexadecyl hexadecanoate and tetradecanoate are favored in commercial products for physical properties, whereas this compound and DPPE serve niche biological roles.
- Structural Impact: Chain length directly influences solubility and phase behavior. This compound’s C34 chain likely results in higher melting points and lower solubility compared to shorter-chain analogs.
Biological Activity
Tetracontyl hexadecanoate, a long-chain fatty acid ester, has garnered attention for its diverse biological activities. This article compiles findings from various studies to elucidate its potential therapeutic effects, mechanisms of action, and applications in medicine.
Chemical Structure and Properties
This compound is an ester formed from tetracosanol (a long-chain alcohol) and hexadecanoic acid (palmitic acid). Its molecular formula is , with a molecular weight of approximately 630. The compound is characterized by its hydrophobic nature, which influences its biological interactions.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antioxidant Activity
- Research indicates that long-chain fatty acids, including this compound, exhibit antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells and potentially lowering the risk of chronic diseases such as cancer and cardiovascular disorders .
2. Antimicrobial Properties
- This compound has been shown to possess antimicrobial activity against various pathogens. Studies have demonstrated that it inhibits the growth of bacteria and fungi, making it a candidate for use in antimicrobial formulations .
3. Anti-inflammatory Effects
- The compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines. This property suggests potential applications in treating inflammatory diseases .
4. Hepatoprotective Effects
- Preliminary studies suggest that this compound may protect liver cells from damage caused by toxins or oxidative stress. This hepatoprotective effect is attributed to its ability to enhance antioxidant defenses within hepatic tissues .
Data Table: Biological Activities of this compound
Case Studies
Case Study 1: Antioxidant Potential
A study examined the antioxidant capacity of various fatty acid esters, including this compound. The results indicated significant free radical scavenging activity, suggesting its potential role in reducing oxidative stress-related diseases.
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against common bacterial strains. The compound exhibited a notable inhibitory effect on the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a natural antimicrobial agent.
Research Findings
Recent research has focused on the extraction and characterization of bioactive compounds from natural sources containing this compound. For instance, studies involving GC-MS analysis have identified this compound among others in plant extracts known for their health benefits . Additionally, investigations into the pharmacological properties of long-chain fatty acids have highlighted their role in metabolic regulation and disease prevention.
Q & A
Q. What are the established methodologies for synthesizing tetracontyl hexadecanoate, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification of hexadecanoic acid with tetracontyl alcohol, catalyzed by acids (e.g., sulfuric acid) or enzymatic agents. Reaction optimization involves controlling temperature (70–90°C), stoichiometric ratios (1:1.2 for acid:alcohol), and catalyst concentration. Post-synthesis purification often employs column chromatography or recrystallization, with yield analysis via gas chromatography (GC) using internal standards like hexadecyl hexadecanoate .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies ester linkage formation (δ 4.0–4.3 ppm for –CH₂–O–CO–). Fourier-Transform Infrared Spectroscopy (FTIR) confirms carbonyl (C=O) stretches at ~1740 cm⁻¹. Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity, with fragmentation patterns matching hexadecanoate derivatives. Cross-validation of spectra with computational tools (e.g., NIST database) is critical to avoid misassignment .
Q. How can researchers address solubility discrepancies of this compound in polar vs. non-polar solvents?
Systematic solubility testing in solvents (e.g., hexane, ethanol, DMSO) under controlled temperatures (20–40°C) is recommended. Conflicting data may arise from impurities or hydration states. Use Karl Fischer titration to quantify water content and Differential Scanning Calorimetry (DSC) to detect polymorphic forms. Report solvent dielectric constants and Hansen solubility parameters to contextualize results .
Advanced Research Questions
Q. What experimental designs mitigate stability challenges in this compound under varying thermal and oxidative conditions?
Accelerated stability studies (40–60°C, 75% RH) with periodic sampling over 4–12 weeks can assess degradation. Monitor oxidation via peroxide value tests and thermal decomposition via Thermogravimetric Analysis (TGA). Include antioxidants (e.g., BHT) in experimental batches to evaluate efficacy. Statistical models (e.g., Arrhenius plots) predict shelf-life, but validate with real-time data .
Q. How should contradictory spectroscopic data for this compound be resolved in peer-reviewed studies?
Contradictions often stem from instrumental calibration errors or sample preparation artifacts. Replicate experiments using standardized protocols (e.g., ASTM methods) and share raw data for peer scrutiny. Employ multivariate analysis (e.g., PCA) to identify outlier datasets. Reference certified materials (e.g., NIST SRM 1947) for instrument validation .
Q. What methodologies ensure comprehensive literature reviews on this compound’s bioactivity, given fragmented data across disciplines?
Use Boolean search operators in databases (PubMed, SciFinder) combining terms like “this compound” + “enzymatic inhibition” + “in silico.” Screen patents (USPTO, Espacenet) for industrial applications. Cross-reference citations in review articles and preprints (e.g., arXiv) to identify emerging trends. Document search strategies in PRISMA flowcharts for transparency .
Q. How can researchers design experiments to evaluate this compound’s role in lipid membrane interactions?
Utilize Langmuir-Blodgett troughs to study monolayer formation at air-water interfaces, measuring surface pressure-area isotherms. Fluorescence anisotropy and Electron Paramagnetic Resonance (EPR) spectroscopy assess membrane fluidity changes. Compare with molecular dynamics simulations (e.g., GROMACS) to correlate experimental data with theoretical models .
Q. What statistical frameworks are optimal for analyzing dose-response data in this compound toxicity studies?
Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Address heteroscedasticity via data transformation (log or Box-Cox) and report confidence intervals. Open-source tools like R/Bioconductor ensure reproducibility .
Methodological Standards
- Data Presentation : Raw datasets must be archived in repositories (e.g., Zenodo) with DOIs. Processed data should include error margins (SD/SEM) and p-values. Use heatmaps for high-throughput data and 3D scatter plots for multivariate analysis .
- Ethical Reporting : Disclose conflicts of interest and funding sources. Negative results (e.g., failed synthesis attempts) should be published to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
